molecular formula C25H20FN3O2 B2684591 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-76-3

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2684591
CAS No.: 901005-76-3
M. Wt: 413.452
InChI Key: ZWNHAJBRDKRKIJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O2 and its molecular weight is 413.452. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

A study on 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, including those with 3,4-dimethoxyphenyl substitutions, revealed their significant photophysical properties. These compounds exhibit notable solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. The pH-dependent fluorescence of certain derivatives can be interpreted as multilevel logic gates, suggesting potential applications in molecular electronics and sensor technologies (Uchacz et al., 2016).

Supramolecular Aggregation

Research on dihydrobenzopyrazoloquinolines, closely related to pyrazoloquinolines, showed that substitution patterns significantly influence the dimensionality of supramolecular aggregation. These findings are crucial for understanding the molecular assembly of such compounds, which is vital for their applications in material science and nanotechnology (Portilla et al., 2005).

Fluorophores and Sensor Design

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores, related to the chemical structure , serve as a versatile foundation for constructing brightly fluorescent molecular sensors. These compounds can be incorporated into various systems, showing significant promise for metal ion recognition and potential in creating sensitive and selective sensors for environmental and biological applications (Rurack et al., 2002).

Fluorescence Quenching Mechanisms

Investigations into the fluorescence quenching of pyrazolo[3,4-b]quinoline derivatives by protonation have provided insights into dynamic and static quenching mechanisms. Such studies are foundational for developing fluorescent materials with tailored properties for light-emitting devices, offering pathways to enhance the stability and efficiency of organic electronics (Mu et al., 2010).

Eco-Friendly Synthesis Methods

A green, microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines showcases an eco-friendly approach to obtaining these compounds. Such methodologies align with sustainable chemistry goals, reducing environmental impact and providing efficient routes to synthesize potentially valuable derivatives for pharmaceutical and industrial applications (Khumalo et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with . Without specific information on the compound “3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”, a detailed mechanism of action cannot be provided.

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties . Without specific information on the compound “3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”, a detailed safety and hazards analysis cannot be provided.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-8-18(9-5-15)29-25-19-13-17(26)7-10-21(19)27-14-20(25)24(28-29)16-6-11-22(30-2)23(12-16)31-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHAJBRDKRKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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